molecular formula C8H5F3N2OS B1320367 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione CAS No. 97963-59-2

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione

Cat. No. B1320367
CAS RN: 97963-59-2
M. Wt: 234.2 g/mol
InChI Key: LOXKKKCAYRCQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione involves the formation of various heterocyclic structures. In one study, triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and their structures confirmed by spectral data including 1H NMR, 13C NMR, and LC-MS. These compounds were then tested for their antioxidant activities, with some showing significant results . Another approach to synthesizing benzimidazole derivatives involved the use of 4,5-dichloro-1,2-dithiole-3-thione, which underwent a 1,3-dipolar cycloaddition to yield thioacyl chloride, highly reactive towards nucleophiles, leading to the formation of benzimidazole derivatives . Additionally, a method for synthesizing 2-trifluoromethyl benzimidazoles was developed, which involved the condensation of diamines with in situ generated CF3CN, proceeding via nucleophilic addition to form an imidamide intermediate, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined using X-ray crystallography. This compound crystallized in the monoclinic space group and featured intermolecular hydrogen bonds between the N and H atoms of the benzimidazole group and the tetrazole group . Although not the exact compound , this study provides insight into the structural characteristics that might be expected for 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione, such as potential sites for hydrogen bonding and the influence of trifluoromethyl groups on the molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be inferred from the synthesis methods employed. The use of thioacyl chloride as an intermediate suggests a high reactivity towards nucleophiles, which could be exploited in further chemical transformations . The condensation reactions involving CF3CN indicate that the trifluoromethyl group can be introduced into the benzimidazole structure through nucleophilic addition, which could be a key step in the synthesis of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione are not detailed in the provided papers, the studies do offer some insights. The antioxidant activities of similar compounds suggest that the benzimidazole derivatives may possess electron-donating properties, which could be relevant to their reactivity and potential applications . The crystallographic data provide information on the density and molecular packing, which could be related to the solubility and stability of the compound . The presence of trifluoromethyl groups is known to influence the acidity and lipophilicity of molecules, which would be important factors in the physical and chemical properties of the compound .

Scientific Research Applications

Crystal Structures and Intermolecular Interactions

The crystal structures of similar benzimidazole compounds, such as triazolyl-benzimidazole derivatives, have been studied using single-crystal X-ray diffraction. This research reveals the planar nature of benzimidazole ring systems and provides insights into the molecular arrangements and intermolecular hydrogen bonds that stabilize these structures (Karayel et al., 2015).

Synthesis and Crystal Structures

Benzimidazole-2-thione derivatives have been synthesized and characterized through various techniques, including Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy. The molecular structures of these derivatives were confirmed by X-ray single crystallography (El Ashry et al., 2015).

Pharmacological Evaluation

Although not directly related to 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione, pharmacological evaluations have been performed on similar compounds, showing their binding affinity to dopamine and serotonin receptors, highlighting their potential in medicinal chemistry (Andrić et al., 2007).

Energy Transfer and Electron Transfer Reactions

Studies on the triplet states of similar benzimidazole derivatives using laser flash photolysis have provided valuable information about their electron-transfer reactions and nucleophilic characteristics, contributing to the understanding of their chemical behavior (Alam & Ito, 1999).

Antioxidant Properties

Research on benzimidazole derivatives has shown their antioxidant properties, particularly in inhibiting lipid peroxidation, indicating potential applications in treating diseases resulting from oxidative damage (Lazarević et al., 2022).

Anti-inflammatory Activity

Benzimidazole-2-thione derivatives have been investigated for their anti-inflammatory properties, with molecular docking experiments revealing important binding interactions with enzymes involved in inflammation, suggesting their potential in the development of anti-inflammatory drugs (Ganji & Agrawal, 2020).

properties

IUPAC Name

5-(trifluoromethoxy)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)13-7(15)12-5/h1-3H,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXKKKCAYRCQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602783
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione

CAS RN

97963-59-2
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Reactant of Route 2
Reactant of Route 2
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Reactant of Route 3
Reactant of Route 3
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Reactant of Route 4
Reactant of Route 4
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Reactant of Route 5
Reactant of Route 5
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Reactant of Route 6
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione

Citations

For This Compound
2
Citations
A Sankaranarayanan, G Raman, C Busch… - Molecular …, 2009 - ASPET
Small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated K + channels are critically involved in modulating calcium-signaling cascades and …
Number of citations: 238 molpharm.aspetjournals.org
A Sankaranarayanan, G Raman, C Busch… - Molecular …, 2009 - ncbi.nlm.nih.gov
Small-conductance (KCa2. 1-2.3) and intermediate-conductance (KCa3. 1) calcium-activated K+ channels are critically involved in modulating calcium-signaling cascades and …
Number of citations: 6 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.